Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is an organic compound with the chemical formula C16H6Na4O12S4. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is known for its fluorescent properties. This compound is widely used as a fluorescent dye and pH indicator, and it also serves as a ligand in multifunctional metal-organic frameworks .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) can be synthesized via a one-step sulfonating reaction. This method involves the sulfonation of pyrene with sulfuric acid, followed by neutralization with sodium hydroxide to form the tetrasodium salt. This process is more convenient, effective, and eco-friendly compared to traditional methods .
Industrial Production Methods
In industrial settings, the synthesis of pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, where the reaction parameters such as temperature, concentration, and reaction time are carefully controlled to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted pyrene compounds .
Scientific Research Applications
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for detecting metal ions and other analytes.
Biology: The compound is employed in biological assays to study cellular processes and interactions.
Medicine: In medical research, pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is used to develop diagnostic tools and imaging agents.
Industry: The compound is used in the production of fluorescent inks for anti-counterfeiting applications.
Mechanism of Action
The mechanism of action of pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is primarily based on its fluorescent properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This fluorescence is influenced by the compound’s environment, such as pH and the presence of metal ions. The molecular targets and pathways involved include interactions with metal ions, proteins, and other biomolecules, which can alter the compound’s fluorescence characteristics .
Comparison with Similar Compounds
Similar Compounds
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) hydrate: This compound is similar in structure but contains additional water molecules.
Tetrasodium 1,3,6,8-pyrenetetrasulfonate: Another derivative with similar fluorescent properties.
Uniqueness
Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is unique due to its high water solubility and strong fluorescence. These properties make it particularly useful in aqueous environments and for applications requiring high sensitivity and specificity. Its ability to act as a ligand in metal-organic frameworks further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C16H6Na4O12S4 |
---|---|
Molecular Weight |
610.4 g/mol |
IUPAC Name |
tetrasodium;pyrene-1,3,6,8-tetrasulfonate |
InChI |
InChI=1S/C16H10O12S4.4Na/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;;;;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 |
InChI Key |
UZBIRLJMURQVMX-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.